

An In-depth Technical Guide to Boc-D-Cyclopropylglycine: Suppliers, Pricing, and Applications

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Compound of Interest

Compound Name: *Boc-D-Cyclopropylglycine*

Cat. No.: *B112836*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Cyclopropylglycine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclopropyl moiety introduces conformational constraints into peptide chains, which can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles of the resulting peptides. This technical guide provides a comprehensive overview of **Boc-D-Cyclopropylglycine**, including its suppliers, pricing, and detailed experimental protocols for its incorporation into peptides.

Suppliers and Pricing

A variety of chemical suppliers offer **Boc-D-Cyclopropylglycine** for research and development purposes. Pricing is typically tiered based on quantity, with significant discounts available for bulk purchases. While specific bulk pricing is generally provided upon request, the following table summarizes publicly available information for research-scale quantities.

Supplier	Catalog Number	Quantity	Price (USD)	Purity	Availability	Bulk Inquiry
AdooQ Bioscience	A23090	1 g	\$35.00	>99% (HPLC)	In stock	--INVALID-LINK--[1]
Chem-Impex	06933	250 mg	\$65.40	≥98% (HPLC)	In stock	--INVALID-LINK--[2]
1 g	\$124.19					
5 g	\$352.83					
MedchemExpress	HY-W010507	1 g	\$40.00	>98%	In stock	--INVALID-LINK--
MyBioSource	MBS649364	-	-	Research Grade	-	--INVALID-LINK--[3]
BOC Sciences	-	-	-	cGMP Grade	-	--INVALID-LINK--[4]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and for bulk quotations.

Experimental Protocols

The incorporation of **Boc-D-Cyclopropylglycine** into a peptide sequence is achieved through Solid Phase Peptide Synthesis (SPPS) using the Boc/Bzl protection strategy. The following is a generalized experimental protocol for the manual synthesis of a peptide containing this amino acid.

Materials and Reagents:

- **Boc-D-Cyclopropylglycine**
- Other required Boc-protected amino acids
- Merrifield resin or other suitable solid support

- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
- Scavengers for cleavage (e.g., anisole, thioanisole)
- Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
- Diethyl ether
- Acetonitrile
- Water (HPLC grade)

General Boc-SPPS Protocol:

- Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
- First Amino Acid Coupling:
 - Deprotect the resin if necessary.
 - Couple the first Boc-protected amino acid to the resin using a suitable coupling agent and DIEA in DMF/DCM.
 - Monitor the reaction using a ninhydrin test.
 - Wash the resin thoroughly with DMF and DCM.
- Peptide Chain Elongation (for each subsequent amino acid, including **Boc-D-Cyclopropylglycine**):

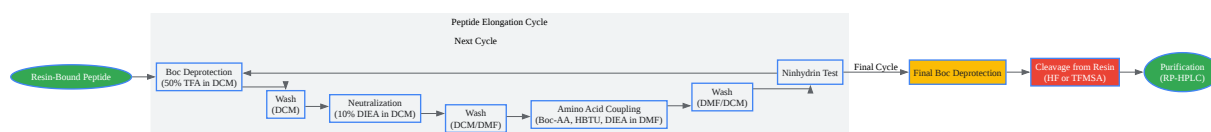
- Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 50% TFA in DCM for 20-30 minutes. [\[5\]](#)
- Wash the resin with DCM to remove excess TFA.
- Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM. [\[6\]](#)
- Wash the resin with DCM and DMF.
- Coupling:
 - Pre-activate the next Boc-protected amino acid (e.g., **Boc-D-Cyclopropylglycine**) with a coupling reagent (e.g., HBTU) and DIEA in DMF.
 - Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
 - Monitor the coupling reaction with a ninhydrin test to ensure completion. If the test is positive, a second coupling may be necessary.
- Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
- Final Deprotection: Once the desired peptide sequence is assembled, remove the final N-terminal Boc group as described in the deprotection step.
- Cleavage and Side-Chain Deprotection:
 - Dry the peptide-resin under vacuum.
 - Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating the resin with anhydrous HF or TFMSA in the presence of scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures). [\[5\]](#)
- Peptide Precipitation and Purification:

- Precipitate the cleaved peptide with cold diethyl ether.
- Centrifuge to collect the crude peptide pellet.
- Wash the pellet with cold diethyl ether.
- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white powder.

Visualizations

Boc-SPPS Experimental Workflow

The following diagram illustrates the general workflow for the incorporation of an amino acid, such as **Boc-D-Cyclopropylglycine**, during Boc-Solid Phase Peptide Synthesis.



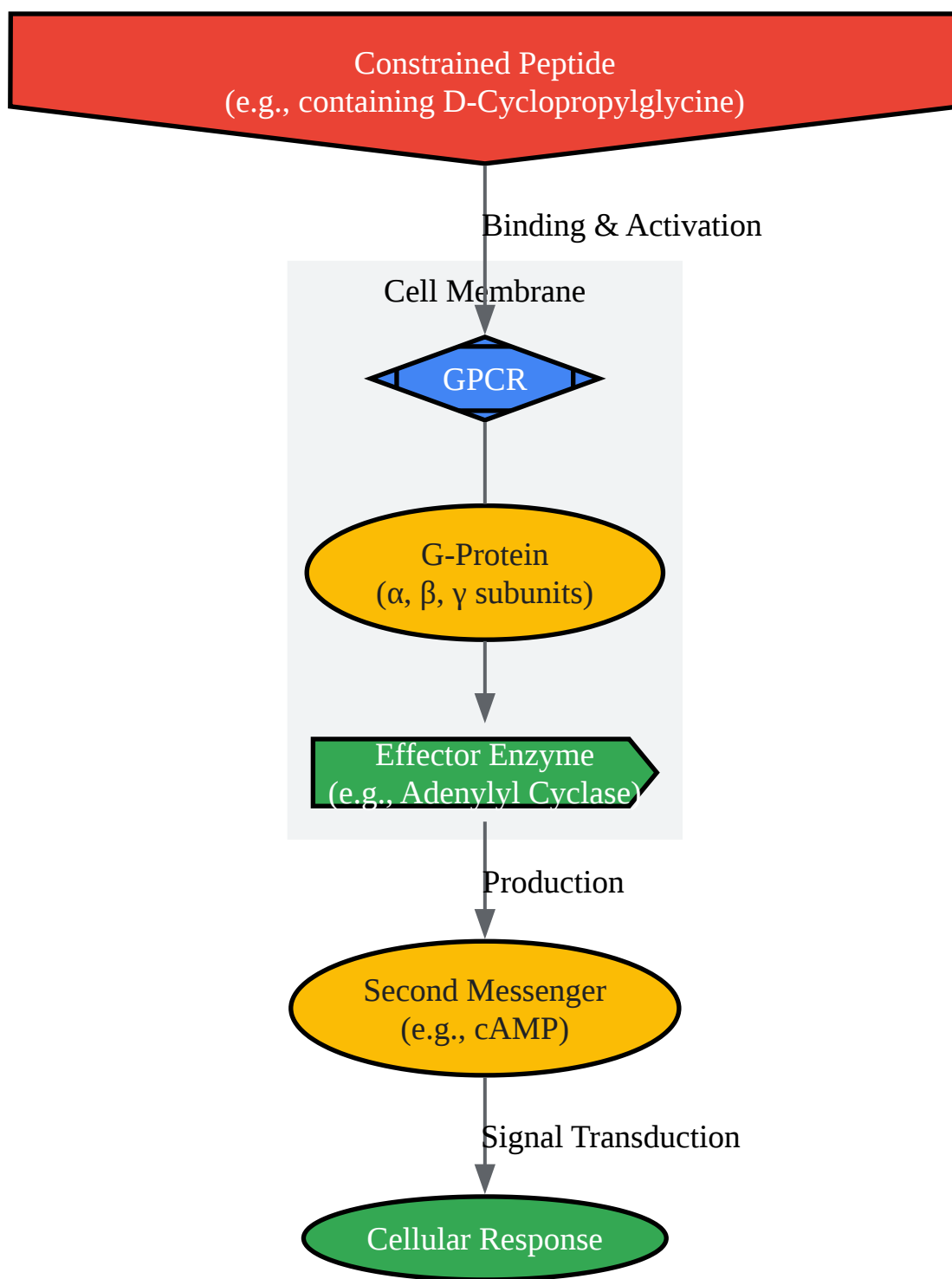
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Boc-SPPS Workflow for Peptide Synthesis.

Conceptual Signaling Pathway: Constrained Peptide Interaction with a GPCR

While specific signaling pathways for peptides containing D-Cyclopropylglycine are not extensively documented in publicly available literature, the introduction of such constrained amino acids is a common strategy in the design of ligands for G-protein coupled receptors (GPCRs).^{[7][8]} Neuropeptides, for instance, often exert their effects through GPCRs.^{[9][10]} The conformational rigidity imparted by D-Cyclopropylglycine can enhance the binding affinity and selectivity of a peptide for its target GPCR, leading to either agonistic or antagonistic effects on downstream signaling cascades.

The following diagram provides a conceptual illustration of how a constrained peptide, potentially containing D-Cyclopropylglycine, might modulate a GPCR signaling pathway.



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Conceptual GPCR Signaling Pathway Modulation.

Conclusion

Boc-D-Cyclopropylglycine is a valuable building block for the synthesis of conformationally constrained peptides with potential therapeutic applications, particularly in the fields of neurology and metabolic diseases.[2][11] Its incorporation via Boc-SPPS is a well-established methodology. While the precise signaling pathways modulated by peptides containing this amino acid are a subject of ongoing research, their potential to interact with targets such as GPCRs makes them an exciting area for drug discovery. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing **Boc-D-Cyclopropylglycine** in their work.

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